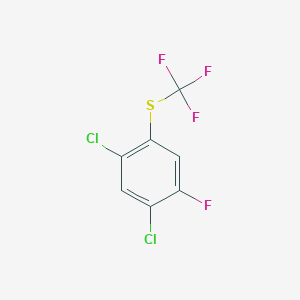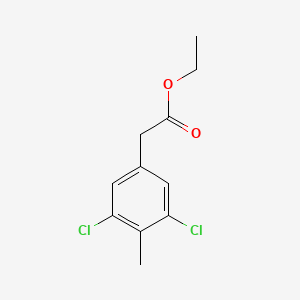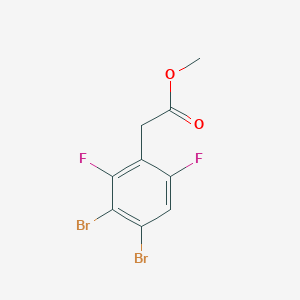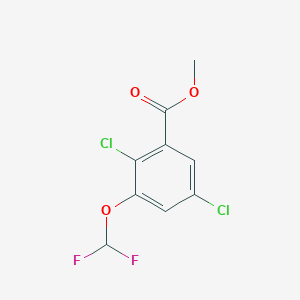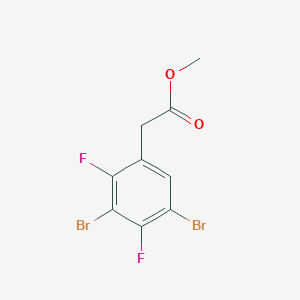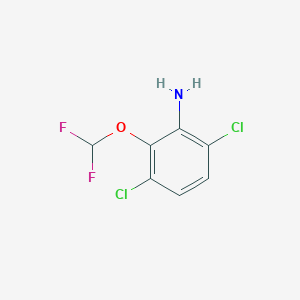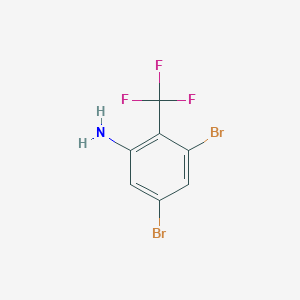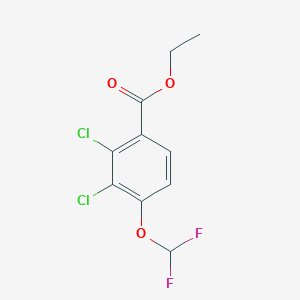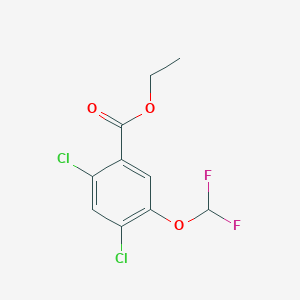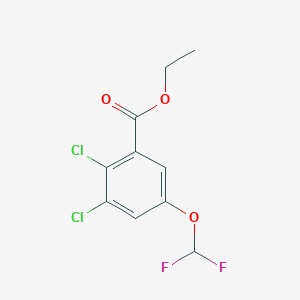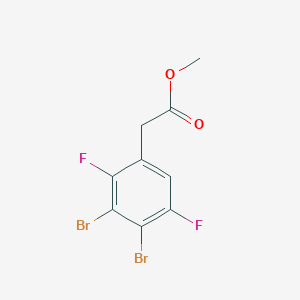
3,4-Dibromo-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
3,4-Dibromo-5-(trifluoromethyl)aniline is a useful research chemical . It has been used to synthesize 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion .
Synthesis Analysis
This compound is a research chemical that can be purchased from various suppliers for a variety of research applications . The synthesis of this compound might involve the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular formula of this compound is C7H4Br2F3N . The average mass is 318.917 Da .Chemical Reactions Analysis
This compound has been used in the preparation of various compounds. For instance, it has been used to synthesize 2-hydroxydiarylamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 318.92 g/mol . The compound is a solid crystal .Applications De Recherche Scientifique
1. Application in Organic Synthesis
3,5-Bis(trifluoromethyl)aniline has been used as a highly efficient monodentate transient directing group for palladium-catalyzed dehydrogenative cross-coupling of benzaldehydes with arenes. This method enables the synthesis of diverse 9-fluorenones with high yields and regioselectivities under mild conditions (Wang et al., 2019).
2. Vibrational Analysis for NLO Materials
Trifluoromethyl-substituted anilines like 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline have been studied for their vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies help in understanding the molecular structure and its implications for Non-Linear Optical (NLO) materials (Revathi et al., 2017).
3. Development of Novel Organic Compounds
Trifluoromethyl-substituted anilines are key in synthesizing new isoxazoles and 1,3,5-triazines. These compounds are synthesized through a reaction with dianions derived from various oximes, highlighting the role of trifluoromethyl groups in organic chemistry (Strekowski et al., 1995).
4. Spectroscopic Studies for Electronic Properties
Studies using spectroscopic techniques like FT-IR and FT-Raman on compounds such as 4-nitro-3-(trifluoromethyl)aniline have provided insights into their vibrational, structural, thermodynamic, and electronic properties. These studies are crucial for understanding the molecular and electronic properties influenced by substituents like fluorine and amino groups (Saravanan et al., 2014).
5. Novel Synthetic Methods in Organic Chemistry
Research has shown new methods for synthesizing complex organic compounds like 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones. This involves reactions of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines with diethyl malonate, showcasing the versatility of trifluoromethyl-anilines in organic syntheses (Gong & Kato, 2004).
6. Liquid Crystal Research
Trifluoromethyl-substituted anilines have been used in the synthesis of new liquid crystal derivatives. The compounds exhibit stable smectic phases and high orientational order, contributing significantly to the field of liquid crystal research (Miyajima et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dibromo-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDXDOUEBVTAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001252963 | |
| Record name | Benzenamine, 3,4-dibromo-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803786-53-9 | |
| Record name | Benzenamine, 3,4-dibromo-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803786-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3,4-dibromo-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



